molecular formula C6H9NO B14337386 2-(1-Hydroxyethyl)but-2-enenitrile CAS No. 103491-40-3

2-(1-Hydroxyethyl)but-2-enenitrile

Cat. No.: B14337386
CAS No.: 103491-40-3
M. Wt: 111.14 g/mol
InChI Key: IYAOYVAFBKAUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxyethyl)but-2-enenitrile is an organic compound with the molecular formula C6H9NO. It is a nitrile derivative, characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a but-2-ene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Hydroxyethyl)but-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)but-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium cyanide (NaCN) and potassium cyanide (KCN) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(1-Hydroxyethyl)but-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)but-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity. For example, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the nitrile group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

    But-2-enenitrile: Lacks the hydroxyl group, making it less reactive in certain reactions.

    2-Hydroxybutanenitrile: Has a similar structure but differs in the position of the hydroxyl group.

Uniqueness

2-(1-Hydroxyethyl)but-2-enenitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

103491-40-3

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-(1-hydroxyethyl)but-2-enenitrile

InChI

InChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h3,5,8H,1-2H3

InChI Key

IYAOYVAFBKAUBZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C#N)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.